

# Commercial Suppliers and Technical Overview of 3-Pyridylamide Oxime

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## Compound of Interest

Compound Name: 3-Pyridylamide oxime

Cat. No.: B074858

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## Introduction

**3-Pyridylamide oxime**, also known by its chemical name N'-hydroxy-3-pyridinecarboximidamide (CAS No. 1594-58-7), is a heterocyclic organic compound. It serves as a valuable synthetic intermediate in the development of pharmaceutical compounds.<sup>[1][2]</sup> Its structure, featuring a pyridine ring and an amide oxime group, makes it a subject of interest in medicinal chemistry for the synthesis of more complex molecules with potential therapeutic activities. Pyridine oxime derivatives, as a class, are recognized for a variety of biological activities, including but not limited to their roles as cholinesterase reactivators and kinase inhibitors.<sup>[3][4]</sup>

## Commercial Availability

**3-Pyridylamide oxime** is readily available from several commercial chemical suppliers, catering to research and development needs. The compound is typically offered in various purities and quantities. Below is a summary of suppliers and their product specifications.

Supplier	Product Name(s)	CAS Number	Molecular Formula	Molecular Weight (g/mol)	Purity	Additional Notes
Santa Cruz Biotechnology	3-Pyridylamide oxime	1594-58-7	C <sub>6</sub> H <sub>7</sub> N <sub>3</sub> O	137.14	-	Alternate Name: N-Hydroxynicotinamide. For research use only.[1]
MedChem Express (MCE)	3-Pyridylamide oxime	1594-58-7	C <sub>6</sub> H <sub>7</sub> N <sub>3</sub> O	137.14	≥97.0% (by <sup>1</sup> H NMR)	Stated as a synthetic intermediate for pharmaceutical synthesis. [2][5]
ChemScene	3-Pyridylamide oxime	1594-58-7	C <sub>6</sub> H <sub>7</sub> N <sub>3</sub> O	137.14	≥97%	-
TCI America	3-Pyridinecarboxamide Oxime	1594-58-7	C <sub>6</sub> H <sub>7</sub> N <sub>3</sub> O	137.14	>98.0% (HPLC)	Synonyms: 3-Pyridylamidoxime, Nicotinamide Oxime. White to light yellow powder/crystal.
Ambeed	3-Pyridylamide oxime	1594-58-7	C <sub>6</sub> H <sub>7</sub> N <sub>3</sub> O	137.14	98%	-

## Physicochemical Properties

Property	Value	Source(s)
CAS Number	1594-58-7	[1]
Molecular Formula	C <sub>6</sub> H <sub>7</sub> N <sub>3</sub> O	[1]
Molecular Weight	137.14 g/mol	[5]
Appearance	White to light yellow solid/powder/crystal	TCI America
Synonyms	N'-hydroxy-3-pyridinecarboximidamide, N-Hydroxynicotinamidene, Nicotinamide Oxime	[1], TCI America

## Potential Applications in Research and Drug Development

While specific biological data for **3-pyridylamide oxime** is not extensively available in the public domain, the broader class of pyridine oximes has been investigated for several therapeutic applications. This suggests potential areas of research for **3-pyridylamide oxime** and its derivatives.

### Cholinesterase Reactivation

Pyridinium oximes are well-known for their ability to reactivate acetylcholinesterase (AChE) that has been inhibited by organophosphorus compounds, such as nerve agents and pesticides.[5] [6] The mechanism involves the oxime group acting as a nucleophile to displace the phosphate group from the serine residue in the active site of the enzyme, thereby restoring its function.[5]

### Kinase Inhibition

The pyridine scaffold is a common feature in many kinase inhibitors.[4] Kinases play a crucial role in cellular signaling pathways, and their dysregulation is implicated in diseases like cancer and inflammatory disorders.[4] Pyrido[2,3-d]pyrimidine inhibitors, for example, have been

shown to target a range of protein kinases.[7] The structural similarity suggests that derivatives of **3-pyridylamide oxime** could be explored for kinase inhibitory activity.

## Experimental Protocols

Detailed experimental protocols for the synthesis and biological evaluation of **3-pyridylamide oxime** specifically are not readily available in published literature. However, a general protocol for a cholinesterase reactivation assay, a key application for this class of compounds, is provided below as a representative experimental workflow.

### General Protocol for In Vitro Cholinesterase Reactivation Assay

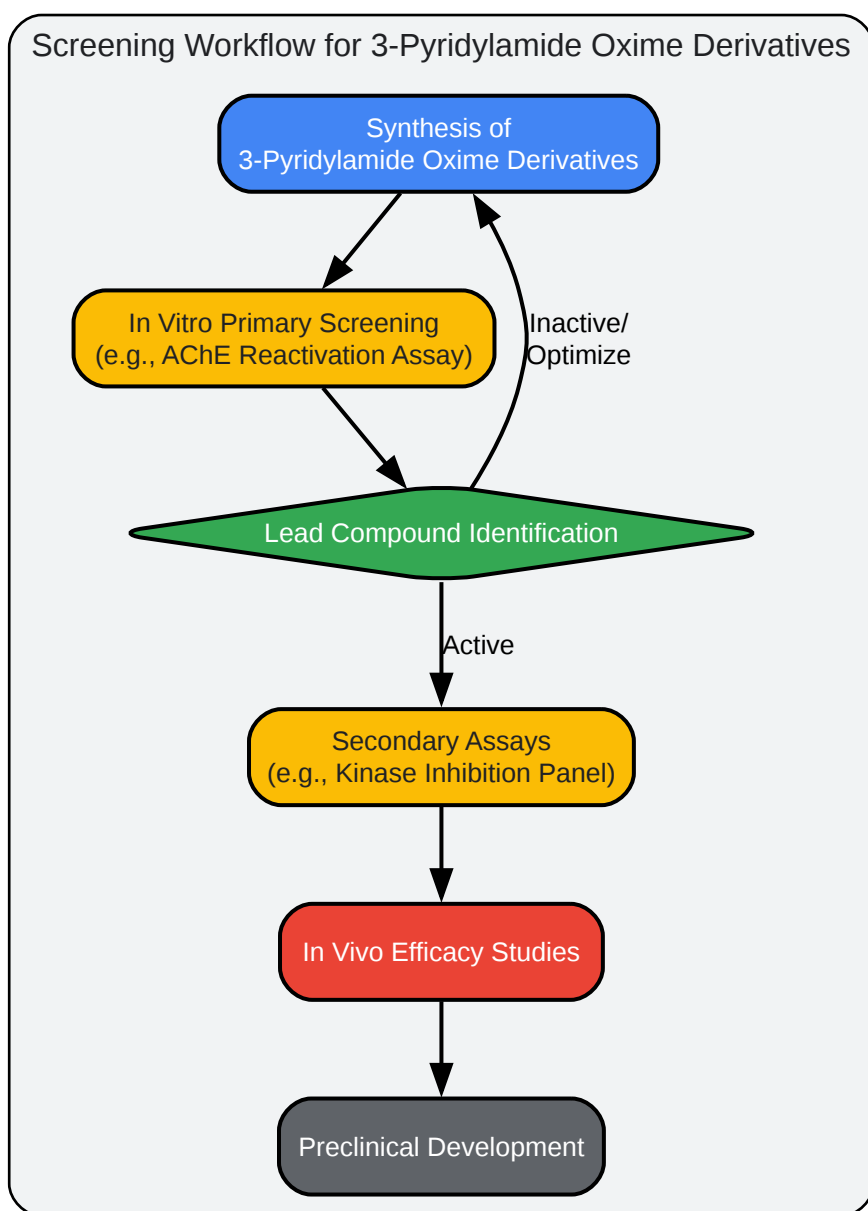
This protocol outlines the steps to assess the ability of an oxime compound to reactivate organophosphate-inhibited acetylcholinesterase (AChE).

- Enzyme Preparation:
  - Prepare a stock solution of human recombinant AChE in a suitable buffer (e.g., 25 mM sodium phosphate buffer, pH 7.4).
- Inhibition of AChE:
  - Incubate the AChE solution with an organophosphate inhibitor (e.g., a nerve agent surrogate like NIMP or a pesticide like paraoxon) to achieve significant inhibition (typically >95%).
  - Remove the excess, unreacted organophosphate by dialysis or gel filtration against the assay buffer.[8]
- Reactivation Reaction:
  - Incubate the inhibited enzyme with the test oxime compound (e.g., **3-pyridylamide oxime**) at a specific concentration (e.g., 10  $\mu$ M or 100  $\mu$ M) for a defined period (e.g., 15 or 30 minutes) at 37°C.[8]
- Measurement of AChE Activity (Ellman's Method):

- The reaction mixture for the activity measurement typically contains:
  - A portion of the reactivation reaction mixture.
  - DTNB (5,5'-dithio-bis-(2-nitrobenzoic acid)) solution.
  - Assay buffer.[\[8\]](#)
- Initiate the enzymatic reaction by adding the substrate, acetylthiocholine iodide.
- Monitor the increase in absorbance at 412 nm, which results from the reaction of thiocholine (the product of acetylcholine hydrolysis) with DTNB.
- The rate of change in absorbance is proportional to the AChE activity.
- Data Analysis:
  - Calculate the percentage of reactivation by comparing the activity of the oxime-treated inhibited enzyme to the activity of the uninhibited (native) enzyme and the inhibited enzyme control (no oxime).

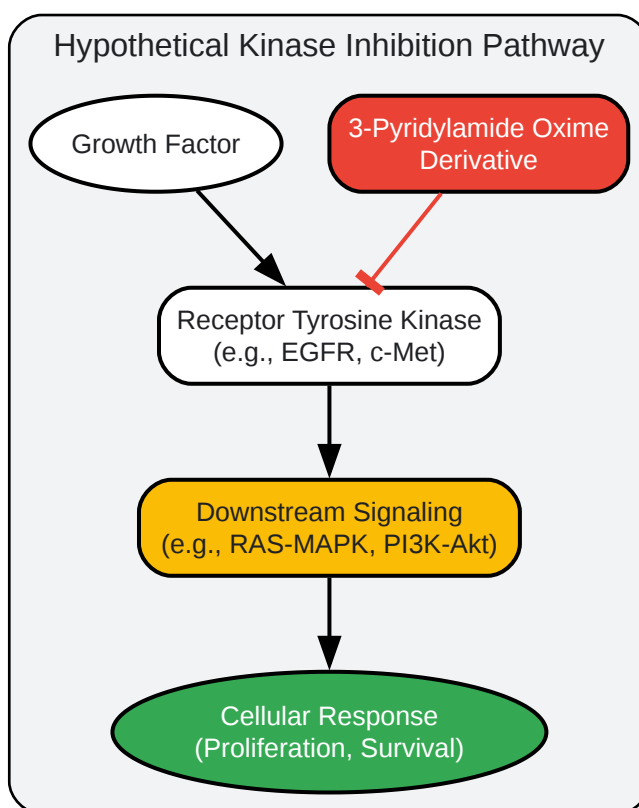
## Visualizing Experimental and Logical Workflows

The following diagrams illustrate a general workflow for screening potential drug candidates and a conceptual signaling pathway that could be investigated for pyridine oxime derivatives.



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Caption: A generalized workflow for the screening and development of novel drug candidates derived from **3-pyridylamide oxime**.



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Caption: A conceptual diagram illustrating how a **3-pyridylamide oxime** derivative might inhibit a receptor tyrosine kinase signaling pathway.

## Conclusion

**3-Pyridylamide oxime** is a commercially accessible compound that holds potential as a building block in medicinal chemistry and drug discovery. While specific biological data and detailed experimental protocols for this particular molecule are limited in publicly available resources, its structural class suggests promising avenues for research, particularly in the development of cholinesterase reactivators and kinase inhibitors. The provided information and representative protocols and workflows serve as a foundational guide for researchers interested in exploring the applications of **3-pyridylamide oxime**.

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